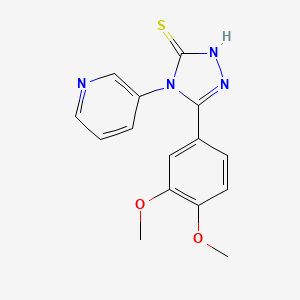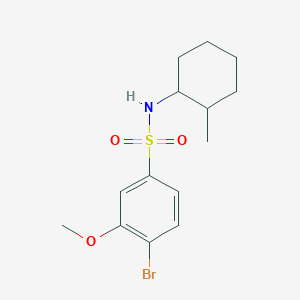![molecular formula C17H14FNO3 B15002798 1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15002798.png)
1'-(4-fluorobenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a synthetic organic compound that belongs to the class of indole derivatives. . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom, providing it with distinct chemical properties.
Preparation Methods
The synthesis of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus and the 4-fluorobenzyl group.
Spirocyclization: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Final Product:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products.
Scientific Research Applications
1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Biological Studies: It is used in biological research to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for studying the interactions of indole derivatives with biological targets, aiding in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets in cells. The compound is known to bind to proteins and enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities and applications.
1-[(4-FLUOROPHENYL)METHYL]INDOLE-3-CARBOXYLIC ACID: A similar compound with a carboxylic acid group instead of the spirocyclic structure.
The uniqueness of 1’-[(4-FLUOROPHENYL)METHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE lies in its spirocyclic structure, which imparts distinct chemical properties and biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C17H14FNO3 |
|---|---|
Molecular Weight |
299.30 g/mol |
IUPAC Name |
1'-[(4-fluorophenyl)methyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H14FNO3/c18-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)17(16(19)20)21-9-10-22-17/h1-8H,9-11H2 |
InChI Key |
ZSUFZJINHHUNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(prop-2-yn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15002717.png)
![6-(3,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15002722.png)
![2-(1-cyclohexyl-2,5-dioxoimidazolidin-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B15002732.png)
![3-(2-fluorophenyl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002744.png)
![N-(2-{2-[(3,4-dimethylphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B15002751.png)
![5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B15002754.png)

![2-Propenamide, 3-(4-fluorophenyl)-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B15002769.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B15002779.png)
![N-(2-{[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002786.png)
![N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002800.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002811.png)
![3',5-Dimethyl-8'-nitro-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B15002814.png)

